6-bromo-3-methyl-2,3-dihydro-1H-indole
Overview
Description
6-Bromo-3-methyl-1H-indole is an organic compound with the CAS Number: 1219741-50-0 . It has a molecular weight of 210.07 and its IUPAC name is 6-bromo-3-methyl-1H-indole . It is a solid substance .
Molecular Structure Analysis
The molecular formula of 6-bromo-3-methyl-2,3-dihydro-1H-indole is C9H10BrN . Indole is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indole derivatives, including 6-bromo-3-methyl-2,3-dihydro-1H-indole, can participate in a variety of chemical reactions. For example, they can undergo Fischer indolisation , a reaction that involves the formation of an indole ring.Physical And Chemical Properties Analysis
6-Bromo-3-methyl-2,3-dihydro-1H-indole is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Biologically Active Compounds
Indole derivatives, such as 6-bromo-3-methyl-2,3-dihydro-1H-indole, have been used as biologically active compounds for the treatment of various health conditions . They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .
Antiviral Activity
Indole derivatives have demonstrated antiviral activity. They have been used in the synthesis of antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory properties. They can be used in the development of new drugs for the treatment of inflammatory diseases .
Anticancer Activity
Indole derivatives have been used in the development of anticancer drugs. They have shown potential in inhibiting the growth of cancer cells .
Anti-HIV Activity
Indole derivatives have shown potential in the treatment of HIV. They have been used in the development of anti-HIV drugs .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties. They can be used in the development of new drugs for the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties. They have been used in the development of new drugs for the treatment of microbial infections .
Cholinergic Drugs Synthesis
Compounds similar to 6-bromo-3-methyl-2,3-dihydro-1H-indole have been used as intermediates in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases .
Safety and Hazards
Future Directions
While specific future directions for 6-bromo-3-methyl-2,3-dihydro-1H-indole are not mentioned in the available literature, indole derivatives are of significant interest in the field of drug discovery due to their broad range of chemical and biological properties . They are versatile building blocks in synthesis, providing access to diverse heterocycles, substrates for asymmetric dearomatisation, and polymers and composite materials with energy storage and biomedical applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets can lead to the inhibition or activation of these targets, resulting in the modulation of the associated biological activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2494±390 °C, a density of 1407±006 g/cm3, and an acidity coefficient (pKa) of 432±040 . These properties could influence the compound’s bioavailability.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the compound’s action could result in a wide range of molecular and cellular effects . These effects could include the inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, prevention of malaria, and inhibition of cholinesterase activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-bromo-3-methyl-2,3-dihydro-1H-indole. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C. These conditions can help maintain the compound’s stability and efficacy. Furthermore, the compound’s interaction with its environment, such as its solubility in various solvents, can influence its bioavailability and hence its action.
properties
IUPAC Name |
6-bromo-3-methyl-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJJDANRHRVKNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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